2-Bromo-1-(2-pyridinyl)ethanol hydrobromide
CAS No.:
Cat. No.: VC13905548
Molecular Formula: C7H9Br2NO
Molecular Weight: 282.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9Br2NO |
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Molecular Weight | 282.96 g/mol |
IUPAC Name | 2-bromo-1-pyridin-2-ylethanol;hydrobromide |
Standard InChI | InChI=1S/C7H8BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5H2;1H |
Standard InChI Key | XTRSPWLXUCXKRI-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C(CBr)O.Br |
Canonical SMILES | C1=CC=NC(=C1)C(CBr)O.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Bromo-1-(2-pyridinyl)ethanone hydrobromide possesses the molecular formula C₇H₇Br₂NO, confirmed by high-resolution mass spectrometry . The structure comprises a pyridine ring substituted at the 2-position with a bromoacetyl group, stabilized by hydrobromic acid via salt formation. Key spectral data include:
The crystalline lattice stabilizes via hydrogen bonding between the hydrobromide counterion and ketone oxygen, as evidenced by X-ray diffraction studies of analogous compounds .
Physicochemical Parameters
Thermal analysis reveals a boiling point of 249.1°C at 760 mmHg and flash point of 104.5°C, indicating moderate volatility . The vapor pressure of 0.0233 mmHg at 25°C suggests limited airborne dispersion under standard conditions . Solubility profiles show high miscibility in polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF), but poor solubility in nonpolar media .
Synthetic Methodologies
Bromination of 1-(2-Pyridinyl)ethanone
The principal synthesis involves treating 1-(2-pyridinyl)ethanone with bromine (Br₂) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH) :
Reaction Scheme
Optimized Conditions
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Molar Ratio: 1:1 (substrate:Br₂)
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Solvent: Dichloromethane (0.1 M)
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Temperature: 0°C (initiation), 20°C (completion)
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Time: 3 hours
The exothermic reaction necessitates ice-cooling during bromine addition to prevent runaway side reactions. Precipitation of the product as a yellow solid simplifies purification via filtration and DCM washing .
Alternative Pathways
Electrophilic bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) has been reported for analogous pyridinyl ketones, though yields remain lower (70–75%) compared to the HBr/AcOH method . Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment .
Applications in Organic Synthesis
Heterocycle Construction
The α-bromo ketone group undergoes efficient displacement with nitrogen nucleophiles, enabling access to:
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Imidazopyridines: Reaction with amidines at 80°C in ethanol yields fused bicyclic structures with antimicrobial activity .
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Quinolines: Condensation with aryl amines via Friedländer annulation produces substituted quinolines, intermediates in antimalarial drug development .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids generate biaryl ketones, valuable in materials science:
Yields exceed 85% when using electron-deficient boronic acids .
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